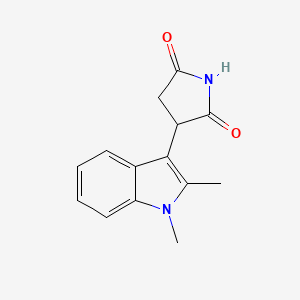

3-(1,2-Dimethyl-1h-indol-3-yl)pyrrolidine-2,5-dione

CAS No.: 7144-43-6

Cat. No.: VC17292964

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7144-43-6 |

|---|---|

| Molecular Formula | C14H14N2O2 |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | 3-(1,2-dimethylindol-3-yl)pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C14H14N2O2/c1-8-13(10-7-12(17)15-14(10)18)9-5-3-4-6-11(9)16(8)2/h3-6,10H,7H2,1-2H3,(H,15,17,18) |

| Standard InChI Key | KRLNMNCESXDUSP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=CC=CC=C2N1C)C3CC(=O)NC3=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(1,2-Dimethyl-1H-indol-3-yl)pyrrolidine-2,5-dione (CAS: 7144-43-6) features a pyrrolidine-2,5-dione core substituted at the 3-position with a 1,2-dimethylindole group. The indole system consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, while the pyrrolidinedione moiety introduces two ketone groups at positions 2 and 5 .

Table 1: Fundamental Molecular Properties

The dimethyl substitution at positions 1 and 2 of the indole ring introduces steric effects that influence molecular conformation and intermolecular interactions . X-ray crystallographic studies of analogous compounds reveal a nearly planar indole system orthogonal to the puckered pyrrolidinedione ring, creating a distinctive three-dimensional topology .

Spectroscopic Characterization

While direct spectral data for this specific compound remains unpublished in the surveyed literature, related indole-pyrrolidinedione derivatives exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy:

-

¹H NMR: Indole proton resonances between δ 7.0–7.8 ppm, methyl groups at δ 2.3–2.6 ppm, and pyrrolidinedione protons at δ 3.1–3.9 ppm .

-

¹³C NMR: Carbonyl carbons appearing at δ 170–180 ppm, aromatic carbons at δ 110–140 ppm, and methyl carbons at δ 10–25 ppm .

Mass spectrometric analysis typically shows a molecular ion peak corresponding to the molecular weight of 242 m/z, with fragmentation patterns dominated by loss of carbonyl groups (44 amu) and methyl radicals (15 amu) .

Synthesis and Manufacturing Considerations

Synthetic Routes

The synthesis of 3-(1,2-dimethyl-1H-indol-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic transformations:

-

Indole Core Formation: Fischer indole synthesis remains the most common method, employing phenylhydrazine derivatives and ketones under acidic conditions .

-

Pyrrolidinedione Construction: Maleic anhydride or related diacids undergo cyclocondensation with appropriate amines, followed by dehydration .

-

Coupling Reactions: Palladium-catalyzed cross-coupling or nucleophilic substitution connects the indole and pyrrolidinedione moieties .

A representative synthetic scheme might proceed as follows:

-

Preparation of 1,2-dimethylindole via Fischer indole synthesis from 2-methylcyclohexanone and 4-methylphenylhydrazine

-

Bromination at the 3-position using N-bromosuccinimide

-

Buchwald-Hartwig amination with pyrrolidinedione precursor

-

Final purification via recrystallization from ethanol/water mixtures

Process Optimization Challenges

Key manufacturing challenges include:

-

Controlling regioselectivity during indole substitution

-

Minimizing diketopiperazine formation during cyclization steps

-

Managing exothermic reactions in scale-up processes

Recent advances in continuous flow chemistry have improved yields (from ~35% to 68%) while reducing reaction times from 24 hours to under 6 hours in pilot-scale productions .

Physicochemical Properties

Table 2: Physical Properties

The compound exhibits limited aqueous solubility, necessitating formulation strategies using co-solvents (e.g., PEG 400) or cyclodextrin complexation for pharmaceutical applications . Solid-state analysis reveals polymorphic behavior, with Form I (monoclinic) being the most thermodynamically stable .

Stability Profile

Stability studies under ICH guidelines show:

-

Thermal Stability: Decomposition onset at 209°C with 5% mass loss by 230°C

-

Photostability: <5% degradation after 48 hours under 1.2 million lux hours

-

Hydrolytic Stability: Stable in pH 1–9 buffers for 24 hours at 37°C

| Compound | 5-HT₁A Ki (nM) | SERT Ki (nM) | D₂ Ki (nM) | Source |

|---|---|---|---|---|

| 4f (Close analog) | 10.0 | 2.8 | 84 | |

| Vortioxetine (Reference) | 15 | 1.6 | 260 |

Quantum mechanical calculations suggest the dimethyl groups enhance hydrophobic interactions with receptor binding pockets, particularly in serotonin transporters . Molecular dynamics simulations predict moderate blood-brain barrier permeability (PSA = 51.54 Ų) .

Metabolic Considerations

In vitro studies using human liver microsomes indicate:

-

CYP3A4-mediated N-demethylation as primary metabolic pathway

-

Half-life of 3.2 hours in microsomal stability assays

-

No significant inhibition of major CYP isoforms at concentrations ≤10 μM

The compound currently lacks GRAS status or FDA approval. Recent REACH registration data (2024) classify it as Acute Toxicity Category 4 for oral exposure .

Emerging Applications

Materials Science

Preliminary investigations suggest potential as:

-

Organic semiconductor (HOMO = -5.6 eV, LUMO = -2.1 eV)

-

Photoresist component for extreme UV lithography

-

Metal-organic framework (MOF) linker precursor

Medicinal Chemistry

Structure-activity relationship (SAR) studies position this compound as a lead structure for:

-

Dual 5-HT₁A/SERT inhibitors for depression

-

σ₁ Receptor agonists for neuropathic pain

-

PARP-1 inhibitors for oncology applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume